CP-673451

Description

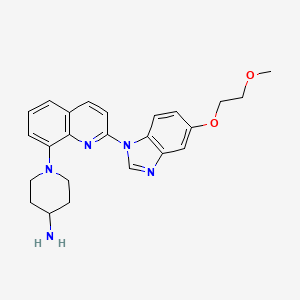

is a potent inhibitor of platelet-derived growth factor beta-receptor (PDGFR-beta) kinase; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEOXSOLTLIWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187948 | |

| Record name | CP-673451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343787-29-1 | |

| Record name | CP-673,451 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-673451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-673451 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of CP-673451 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by aggressive tumor growth, diffuse infiltration, and profound resistance to conventional therapies. The platelet-derived growth factor (PDGF) signaling pathway is frequently dysregulated in GBM, representing a key therapeutic target. This technical guide provides an in-depth examination of the mechanism of action of CP-673451, a potent and selective inhibitor of PDGF receptor (PDGFR) tyrosine kinases, in the context of glioblastoma. Through a comprehensive review of preclinical studies, this document elucidates the molecular interactions, downstream signaling consequences, and cellular effects of this compound, offering valuable insights for researchers and clinicians in the field of neuro-oncology and targeted cancer therapy.

Core Mechanism of Action: Targeting the PDGFR Axis

This compound is a small molecule tyrosine kinase inhibitor with high selectivity for both PDGFR-α and PDGFR-β.[1][2] In glioblastoma, the aberrant activation of PDGFR signaling, often driven by autocrine or paracrine loops of PDGF and its receptor, is a critical driver of tumorigenesis.[3] this compound competitively binds to the ATP-binding pocket of the PDGFR kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[1][4]

The primary mechanism of this compound in glioblastoma revolves around the inhibition of PDGFRα/β.[5] This targeted inhibition leads to a cascade of downstream effects, ultimately hindering tumor progression.

Downstream Signaling Pathways Modulated by this compound

The inhibition of PDGFR by this compound instigates significant alterations in key intracellular signaling pathways that govern cell proliferation, survival, and differentiation. A pivotal pathway affected is the DUSP1/p38 MAPK signaling cascade.[5][6]

Key Signaling Events:

-

Upregulation of DUSP1: Treatment with this compound has been shown to increase the expression of Dual Specificity Phosphatase 1 (DUSP1).[5]

-

Downregulation of Phospho-p38 MAPK: DUSP1, in turn, dephosphorylates and inactivates p38 Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in phosphorylated p38 MAPK levels.[5][6]

-

Induction of Differentiation: The modulation of the DUSP1/p38 MAPK pathway is a key driver of the pro-differentiative effects of this compound on glioblastoma cells.[5] This is evidenced by the outgrowth of neurite-like processes in GBM cell lines and patient-derived glioblastoma stem cells (GSCs).[5]

The following diagram illustrates the core signaling pathway affected by this compound in glioblastoma.

Cellular and Anti-Tumor Effects of this compound in Glioblastoma

The molecular changes induced by this compound translate into significant anti-tumor effects at the cellular and organismal level.

In Vitro Efficacy

Preclinical studies utilizing glioblastoma cell lines and patient-derived GSCs have demonstrated the potent in vitro activity of this compound.

-

Inhibition of Proliferation and Metabolic Activity: this compound significantly reduces the metabolic activity and proliferation of various GBM cell lines (U87, U138) and GSCs (GS090, G179) in a dose-dependent manner.[5]

-

Reduction of Invasiveness: The invasive potential of GBM cells, a hallmark of this disease, is curtailed by this compound treatment in 3D hyaluronic acid hydrogel models.[5]

-

Induction of Neuronal-like Differentiation: A key finding is the ability of this compound to induce the outgrowth of neurite-like processes, suggesting a shift from a proliferative to a more differentiated, post-mitotic state.[5]

In Vivo Anti-Tumor Activity

In vivo studies using xenograft models have corroborated the anti-tumor efficacy of this compound.

-

Tumor Growth Inhibition: In a U87MG human glioblastoma multiforme xenograft model, oral administration of this compound resulted in significant tumor growth inhibition.[1][4]

-

Inhibition of PDGFR-β Phosphorylation: The anti-tumor effects in vivo correlate with the inhibition of PDGFR-β phosphorylation within the tumor tissue.[1][4]

-

Anti-Angiogenic Effects: this compound selectively inhibits PDGF-BB-stimulated angiogenesis, a critical process for tumor growth and survival.[1][4] Notably, it does not affect angiogenesis stimulated by vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF) at concentrations that inhibit tumor growth, highlighting its selectivity.[1][4]

-

Combination Therapy: this compound has been shown to enhance the anti-tumor effects of the standard-of-care chemotherapeutic agent temozolomide (TMZ) in a subcutaneous GBM mouse model.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay/Model | Reference |

| IC50 (PDGFR-β kinase) | 1 nM | Kinase Assay | [1][2][4] |

| IC50 (PDGFR-α kinase) | 10 nM | Kinase Assay | [2] |

| IC50 (PDGF-BB-stimulated PDGFR-β autophosphorylation) | 1 nM | Cellular Assay (PAE cells) | [1][4] |

| Selectivity vs. other angiogenic receptors (VEGFR2, TIE-2, FGFR2) | >450-fold | Kinase Assays | [1][4] |

| Cell Line | Concentration (µM) | Effect | Assay | Reference |

| U87 | 5, 10 | Significant decrease in metabolic activity | Metabolic Assay | [5] |

| U138 | 1, 5, 10 | Significant decrease in metabolic activity | Metabolic Assay | [5] |

| GS090 (GSC) | 10 | Significant decrease in metabolic activity | Metabolic Assay | [5] |

| G179 (GSC) | 10 | Significant decrease in metabolic activity | Metabolic Assay | [5] |

| U138 | 1, 5, 10 | Significant decrease in colony size | Colony Formation Assay | [5] |

| GS090 (GSC) | 1, 5, 10 | Significant decrease in colony size | Colony Formation Assay | [5] |

| Model | Dose | Effect | Reference |

| U87MG Xenograft | ED50 ≤ 33 mg/kg (p.o., q.d. x 10 days) | Tumor growth inhibition | [1][4] |

| U87 Xenograft | 40 mg/kg/day | Improved anti-tumor effect in combination with TMZ | [5] |

| Sponge Angiogenesis Model | 3 mg/kg (q.d. x 5, p.o.) | 70% inhibition of PDGF-BB-stimulated angiogenesis | [1][4] |

| Glioblastoma Tumors (ex vivo) | 33 mg/kg | >50% inhibition of PDGFR-β phosphorylation for 4 hours | [1][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in glioblastoma.

Cell Viability and Proliferation Assays

-

Crystal Violet Assay: U87 GBM cells and patient-derived GSCs (GS090, G179) are treated with increasing concentrations of this compound (e.g., 0, 1, 5, and 10 µM) for 48 hours. Following treatment, cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured to determine relative cell viability.[5]

-

Metabolic Assays (e.g., MTT, PrestoBlue): Cells are seeded in 96-well plates and treated with various concentrations of this compound. A metabolic reagent is added, and the absorbance or fluorescence is measured to assess the metabolic activity of the cells, which is indicative of cell proliferation and viability.[5]

Western Blotting for Phospho-Protein Analysis

-

Purpose: To determine the effect of this compound on the phosphorylation status of target proteins like PDGFR and p38 MAPK.

-

Protocol:

-

Cell Lysis: Glioblastoma cells are treated with this compound (e.g., 1 µM) for various time points (e.g., 0, 15 min, 1, 4, 24, 48 h). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phos-PDGF-Rα/β, anti-PDGF-Rβ, anti-phos-p38, anti-p38).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Animal Model: Athymic nude mice are typically used.

-

Tumor Implantation: U87MG human glioblastoma cells are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound (e.g., 40 mg/kg/day, p.o.), temozolomide (e.g., 25 mg/kg/day), and a combination of this compound and temozolomide.[5]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

The following diagram outlines a typical experimental workflow for evaluating this compound in a glioblastoma xenograft model.

RNA Sequencing and Bioinformatic Analysis

-

Purpose: To identify global transcriptomic changes induced by this compound.

-

Protocol:

-

RNA Extraction: U87 GBM cells are treated with this compound or a vehicle control (DMSO) for a specified time (e.g., 48 hours). Total RNA is then extracted using a commercial kit.[5]

-

Library Preparation and Sequencing: RNA quality is assessed, and high-quality RNA is used for library preparation followed by next-generation sequencing.

-

Data Analysis: Differential gene expression analysis (e.g., using DESEQ2) is performed to identify genes that are significantly upregulated or downregulated upon this compound treatment.[5]

-

Resistance Mechanisms and Future Directions

While this compound shows promise, the development of resistance is a common challenge with targeted therapies in glioblastoma. Resistance to PDGFR inhibitors can arise from the activation of bypass signaling pathways, such as those involving ERBB3, IGF1R, and TGFBR2.[5] Future research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination strategies to overcome both intrinsic and acquired resistance. The pro-differentiative effects of this compound suggest a potential role in a "differentiation therapy" paradigm, aiming to convert malignant cells into a non-proliferative state, which warrants further investigation.[5]

Conclusion

This compound is a selective and potent inhibitor of PDGFRα/β with significant anti-tumor activity in preclinical models of glioblastoma. Its mechanism of action is centered on the inhibition of the PDGFR signaling axis, leading to the modulation of the DUSP1/p38 MAPK pathway. This results in reduced proliferation and invasion, and the induction of a more differentiated phenotype in glioblastoma cells. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with other agents, for the treatment of this devastating disease. This technical guide provides a foundational understanding of its mechanism of action to inform and guide future research and development efforts.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CP 673451 | PDGFR | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Potent and Selective Inhibition of PDGFRα and PDGFRβ by CP-673451: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and inhibitory mechanism of CP-673451, a potent and selective tyrosine kinase inhibitor targeting Platelet-Derived Growth Factor Receptors α (PDGFRα) and β (PDGFRβ). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for both PDGFRα and PDGFRβ. In cell-free kinase assays, this compound exhibits IC50 values of 10 nM and 1 nM for PDGFRα and PDGFRβ, respectively[1][2][3]. This potent inhibition extends to cellular systems, where it effectively blocks PDGF-stimulated receptor autophosphorylation. The selectivity of this compound is noteworthy, with significantly less activity against other related kinases, making it a valuable tool for investigating PDGFR-mediated signaling and a promising candidate for therapeutic development.

Quantitative Binding Affinity and Kinase Inhibition

The inhibitory activity of this compound has been characterized across various assays, consistently demonstrating its potency and selectivity for PDGFRs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Type | IC50 (nM) | Reference |

| PDGFRβ | Cell-free kinase assay | 1 | [1][2][3] |

| PDGFRα | Cell-free kinase assay | 10 | [1][2][3] |

| PDGFRβ | Cell-based autophosphorylation (PAE cells) | 1 | [4] |

| PDGFRβ | Cell-based autophosphorylation (PAE-β cells) | 6.4 | [1][5] |

| c-Kit | Cell-based assay (H526 cells) | 1100 | [1][5] |

| VEGFR-2 | Kinase assay | >450-fold selective vs PDGFRβ | [4] |

| TIE-2 | Kinase assay | >450-fold selective vs PDGFRβ | [4] |

| FGFR-2 | Kinase assay | >450-fold selective vs PDGFRβ | [4] |

PAE: Porcine Aortic Endothelial

Experimental Protocols

Cell-Free Kinase Inhibition Assay (Representative Protocol)

This protocol outlines the general steps for determining the IC50 of this compound against purified PDGFRα or PDGFRβ kinase domains.

Materials:

-

Recombinant human PDGFRα or PDGFRβ kinase domain

-

This compound

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of diluted this compound or DMSO (vehicle control).

-

2 µL of PDGFRα or PDGFRβ enzyme solution.

-

2 µL of a mixture of the peptide substrate and ATP.

-

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based PDGFR Autophosphorylation Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on ligand-induced PDGFR autophosphorylation in a cellular context.

Materials:

-

Porcine Aortic Endothelial (PAE) cells stably transfected with human PDGFRα or PDGFRβ.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS).

-

Serum-free medium.

-

This compound.

-

Recombinant human PDGF-AA (for PDGFRα) or PDGF-BB (for PDGFRβ).

-

Lysis buffer (e.g., HNTG buffer: 20 mmol/L HEPES pH 7.5, 150 mmol/L NaCl, 0.2% Triton X-100, 10% glycerol, with protease and phosphatase inhibitors).

-

Phosphate-buffered saline (PBS).

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit or antibodies for Western blotting to detect phosphorylated PDGFR.

Procedure:

-

Cell Culture: Seed PAE cells expressing either PDGFRα or PDGFRβ into 96-well plates and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.

-

Compound Incubation: Treat the cells with various concentrations of this compound (or DMSO as a control) for 10 minutes at 37°C[6].

-

Ligand Stimulation: Add the appropriate ligand (PDGF-AA for PDGFRα-expressing cells, PDGF-BB for PDGFRβ-expressing cells) to a final concentration that elicits a robust phosphorylation signal and incubate for an additional 8 minutes at 37°C[6].

-

Cell Lysis: Aspirate the medium, wash the cells once with cold PBS, and then add lysis buffer to each well. Incubate for 5 minutes at room temperature to ensure complete lysis[6].

-

Detection and Analysis:

-

ELISA: Transfer the cell lysates to an ELISA plate pre-coated with an anti-PDGFR antibody. Detect the level of phosphorylated receptor using a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP).

-

Western Blotting: Separate the lysate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated PDGFR and total PDGFR.

-

-

Data Interpretation: Quantify the signal for phosphorylated PDGFR and normalize it to the total PDGFR signal (for Western blotting) or total protein concentration. Calculate the percent inhibition of phosphorylation at each this compound concentration and determine the IC50 value.

Signaling Pathways and Mechanism of Action

PDGFRs are receptor tyrosine kinases that, upon binding to their cognate PDGF ligands, dimerize and autophosphorylate on specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling molecules, initiating downstream cascades that regulate cellular processes such as proliferation, migration, and survival. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of PDGFRα and PDGFRβ and preventing their autophosphorylation, thereby blocking the initiation of these signaling pathways. Key downstream pathways affected by this compound include the PI3K/Akt and Ras/MAPK pathways[7].

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a cell-based assay to determine the inhibitory activity of this compound on PDGFR phosphorylation.

References

The Downstream Signaling Effects of CP-673451: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-673451 is a potent and highly selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), demonstrating significant anti-angiogenic and anti-tumor activities. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a focus on its effects on the PI3K/Akt/Nrf2 and Hippo/YAP pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling cascades to support further research and drug development efforts in oncology and related fields.

Introduction

This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of both PDGFRα and PDGFRβ.[1][2] The aberrant activation of PDGFR signaling is a crucial factor in the pathogenesis of various cancers, promoting cell proliferation, survival, migration, and angiogenesis.[3] By competitively binding to the ATP-binding site of the PDGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of its downstream signaling cascades.[4] This guide delves into the molecular consequences of this inhibition, providing a detailed examination of the key signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type |

| PDGFRβ | 1 | Kinase Assay |

| PDGFRα | 10 | Kinase Assay |

| c-kit | >250 | Kinase Assay |

| VEGFR-1 | 450 | Kinase Assay |

| VEGFR-2 | 450 | Kinase Assay |

| TIE-2 | >5000 | Kinase Assay |

| FGFR-2 | >5000 | Kinase Assay |

Table 2: Cellular Activity of this compound

| Cell Line | IC50 (µM) | Assay Type |

| A549 (NSCLC) | 0.49 | Cell Viability |

| H1299 (NSCLC) | 0.61 | Cell Viability |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Dose | Tumor Growth Inhibition |

| A549 (NSCLC) | 20 mg/kg/day | 42.56% at day 10 |

| A549 (NSCLC) | 40 mg/kg/day | 78.15% at day 10 |

| H460 (Lung) | ≤ 33 mg/kg | ED50 |

| Colo205 (Colon) | ≤ 33 mg/kg | ED50 |

| LS174T (Colon) | ≤ 33 mg/kg | ED50 |

| U87MG (Glioblastoma) | ≤ 33 mg/kg | ED50 |

Core Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of PDGFR, which in turn modulates several critical downstream signaling pathways.

The PI3K/Akt/Nrf2 Signaling Axis

Inhibition of PDGFR by this compound leads to a significant reduction in the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This is observed through the decreased phosphorylation of key downstream effectors including Akt, Glycogen Synthase Kinase 3β (GSK-3β), p70S6 Kinase (p70S6K), and the ribosomal protein S6.[3] The suppression of the PI3K/Akt pathway has been shown to down-regulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor involved in the cellular antioxidant response.

The Hippo/YAP Signaling Pathway

Recent studies have revealed a link between PDGFR signaling and the Hippo pathway effector, Yes-associated protein (YAP).[5][6] Pharmacological inhibition of PDGFR by compounds such as this compound can lead to the cytoplasmic retention of YAP, thereby inhibiting its transcriptional co-activator function.[5] This regulation appears to be mediated by Src family kinases (SFKs) downstream of PDGFR, which can phosphorylate YAP on tyrosine residues.[5][6]

References

- 1. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleck.co.jp [selleck.co.jp]

- 3. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Platelet-Derived Growth Factor Regulates YAP Transcriptional Activity via Src Family Kinase Dependent Tyrosine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet-derived growth factor regulates YAP transcriptional activity via Src family kinase dependent tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vitro Targets of CP-673451: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological targets of CP-673451, a potent and selective tyrosine kinase inhibitor. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as an in-depth resource for researchers in oncology and drug discovery.

Core Biological Profile: A Selective PDGFR Inhibitor

This compound is a selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), demonstrating high affinity for both PDGFRα and PDGFRβ.[1][2] Its mechanism of action is ATP-competitive, and it exhibits significant selectivity for PDGFRs over other receptor tyrosine kinases.[3][4] This selectivity is crucial for its targeted therapeutic potential, minimizing off-target effects.

Quantitative Analysis of In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro assays, including cell-free kinase assays and cell-based phosphorylation assays. The following tables summarize the key IC50 values, providing a clear comparison of its activity against different kinases.

Table 1: Cell-Free Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ |

| PDGFRβ | 1[2][5] | - |

| PDGFRα | 10[1][2][5] | 10-fold |

| c-kit | 252[3] | >250-fold[5] |

| VEGFR-1 | 450[3] | 450-fold[5] |

| VEGFR-2 | 450[3][5] | 450-fold[5] |

| TIE-2 | >5,000 | >5,000-fold[5] |

| FGFR-2 | >5,000 | >5,000-fold[5] |

Table 2: Cell-Based Inhibition by this compound

| Cell Line | Target/Process | IC50 (nM) | Notes |

| PAE-β cells | PDGFRβ phosphorylation | 6.4[2][6] | Porcine aortic endothelial cells expressing human PDGFRβ |

| H526 cells | c-kit phosphorylation | 1,100[2][6] | Small cell lung cancer cells |

| A549 cells | Cell Viability | 490[2] | Non-small-cell lung cancer |

| H1299 cells | Cell Viability | 610[2] | Non-small-cell lung cancer |

| A549 cells | Apoptosis | 2,400[7] | 50% apoptotic cell death |

| H1299 cells | Apoptosis | 2,100[7] | 50% apoptotic cell death |

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by inhibiting the downstream signaling cascades initiated by PDGFR activation. A primary pathway affected is the PI3K/Akt signaling axis, which is crucial for cell survival and proliferation.[7][8] Inhibition of PDGFR leads to reduced phosphorylation of Akt and its downstream effectors, including GSK-3β, p70S6, and S6.[7] This disruption of pro-survival signaling contributes to the induction of apoptosis in cancer cells.

Furthermore, this compound has been shown to suppress the Nrf2 pathway, leading to increased reactive oxygen species (ROS) levels and promoting apoptosis in cholangiocarcinoma cells.[8]

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of the biological effects of this compound, detailed methodologies for key experiments are provided below.

Cell-Free Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Methodology:

-

A glutathione S-transferase (GST)-tagged kinase domain construct of the intracellular portion of the target kinase (e.g., PDGFRβ) is expressed and purified.[1]

-

The kinase enzyme is incubated with increasing concentrations of this compound in a phosphorylation buffer (e.g., 50 mmol/L HEPES pH 7.3, 125 mmol/L NaCl, 24 mmol/L MgCl2).[1]

-

The kinase reaction is initiated by the addition of ATP at a concentration at or up to 3 times the Km for each enzyme.[5]

-

After incubation, the extent of substrate phosphorylation is measured using an appropriate method, such as an ELISA-based assay or by quantifying the incorporation of radioactive phosphate (³²P-ATP).

-

IC50 values are calculated by determining the concentration of this compound that results in 50% inhibition of kinase activity compared to a vehicle control.[5]

Cell-Based Phosphorylation Assay

This assay assesses the ability of this compound to inhibit receptor autophosphorylation within a cellular context.

Methodology:

-

Porcine aortic endothelial (PAE) cells stably expressing the full-length human receptor of interest (e.g., PDGFRβ) are seeded in culture plates.[1][5]

-

Cells are serum-starved overnight to reduce basal receptor activation.[5][6]

-

The cells are pre-incubated with various concentrations of this compound (typically diluted in DMSO) for a defined period (e.g., 10-30 minutes) at 37°C.[1][6]

-

The cognate ligand (e.g., PDGF-BB for PDGFRβ) is then added to stimulate receptor autophosphorylation for a short duration (e.g., 5-8 minutes).[1][6]

-

The cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., HNTG buffer).[1]

-

Cell lysates are analyzed by Western blotting or ELISA to detect the levels of phosphorylated receptor using a phospho-specific antibody.[5][6]

-

Densitometry or signal intensity is used to quantify the inhibition of phosphorylation, and IC50 values are calculated.[6]

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.

Methodology:

-

Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a specific density.[8]

-

The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[7]

-

Cell viability is assessed using a metabolic assay such as the MTT (methylthiazolium bromide) assay.[8]

-

The absorbance is measured, which correlates with the number of viable cells.

-

The half-maximal inhibitory concentration (IC50) for cell viability is determined.[7]

Apoptosis Assay

This assay is used to determine the induction of programmed cell death by this compound.

Methodology:

-

Cancer cells are treated with this compound for a defined period.

-

Apoptosis can be quantified by flow cytometry analysis of cells stained with Annexin V and propidium iodide or by measuring the sub-G1 DNA content.[7]

-

Alternatively, apoptosis can be visualized by staining the cells with a nuclear stain (e.g., DAPI) to observe nuclear condensation and fragmentation.[7]

-

The percentage of apoptotic cells is calculated at different concentrations of the compound.[7]

Conclusion

This compound is a highly potent and selective inhibitor of PDGFRα and PDGFRβ in vitro. Its ability to disrupt key downstream signaling pathways, such as the PI3K/Akt cascade, translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The detailed experimental protocols provided in this guide offer a foundation for further research into the mechanisms of action and potential therapeutic applications of this compound. The quantitative data and pathway visualizations serve as a valuable resource for scientists and researchers in the field of targeted cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]

An In-depth Technical Guide to CP-673451: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-673451 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of receptor tyrosine kinases.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, a representative synthesis scheme, mechanism of action, and detailed experimental protocols for its evaluation. The information presented is intended to serve as a valuable resource for researchers in oncology, angiogenesis, and drug discovery.

Chemical Properties

This compound, with the chemical name 1-{2-[5-(2-methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine, is a white crystalline solid in its tosylate salt form.[3] The free base has a molecular weight of 417.52 g/mol .[1][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-{2-[5-(2-methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine | [3][4] |

| Molecular Formula | C24H27N5O2 | [3] |

| Molecular Weight | 417.52 (free base), 589.71 (tosylate salt) | [3] |

| Physical Appearance | White crystalline solid (tosylate salt) | [3] |

| Melting Point | 216°C (tosylate salt) | [3] |

| pKa | 9.16, 4.88 (free base) | [3] |

| Log P | 3.66 (free base) | [3] |

| Log D (pH 7.4) | 2.92 (free base) | [3] |

| Solubility | >30 mg/mL in SGF; >1 mg/mL in PBS (tosylate salt) | [3] |

Synthesis

The synthesis of this compound is described in the PCT patent application WO 2001040217.[3][5] While the full text of the patent provides the detailed procedure, a representative synthetic approach for related quinoline-benzimidazole compounds involves a multi-step process. A plausible, though not explicitly confirmed for this specific molecule, synthetic route would involve the coupling of a substituted quinoline moiety with a substituted benzimidazole, followed by functional group manipulations to introduce the piperidin-4-ylamine side chain.

Mechanism of Action and Biological Activity

This compound is a reversible and ATP-competitive inhibitor of PDGFR tyrosine kinases.[3][4] It exhibits high potency against both PDGFR-α and PDGFR-β, with IC50 values of 10 nM and 1 nM, respectively, in cell-free assays.[1][2][6] The compound demonstrates significant selectivity for PDGFR over other angiogenic receptor tyrosine kinases, such as VEGFR-2, TIE-2, and FGFR-2, where it is over 450-fold more selective.[3]

The inhibition of PDGFR by this compound leads to the suppression of downstream signaling pathways that are crucial for cell proliferation, migration, and survival.[7][8] Specifically, this compound has been shown to inhibit the phosphorylation of Akt, glycogen synthase kinase-3β (GSK-3β), p70S6K, and S6 in non-small-cell lung cancer (NSCLC) cells.[6][7] This disruption of signaling results in the induction of apoptosis and inhibition of cell migration and invasion.[7][9]

In vivo, this compound has demonstrated significant anti-angiogenic and anti-tumor activity in various xenograft models.[3][5] It effectively inhibits PDGF-BB-stimulated angiogenesis and has shown tumor growth inhibition in models of human lung carcinoma, colon carcinoma, and glioblastoma.[3]

Kinase Selectivity Profile

| Kinase | IC50 (nmol/L) | Selectivity vs. PDGFR-β | Reference |

| PDGFR-β | 1 | - | [1][3][6] |

| PDGFR-α | 10 | 10-fold | [1][2][3][6] |

| c-kit | >250 | >250-fold | [3] |

| VEGFR-2 | >450 | >450-fold | [3] |

| TIE-2 | >5000 | >5000-fold | [3] |

| FGFR-2 | >5000 | >5000-fold | [3] |

| EGFR | >2000 | >2000-fold | [3] |

| erbB2 | >2000 | >2000-fold | [3] |

| src | >2000 | >2000-fold | [3] |

In Vivo Efficacy

| Tumor Model | Dosing | Effect | Reference |

| H460 human lung carcinoma | ≤ 33 mg/kg, p.o., daily for 10 days | ED50 for tumor growth inhibition | [3][4] |

| Colo205 human colon carcinoma | ≤ 33 mg/kg, p.o., daily for 10 days | ED50 for tumor growth inhibition | [3][4] |

| LS174T human colon carcinoma | ≤ 33 mg/kg, p.o., daily for 10 days | ED50 for tumor growth inhibition | [3][4] |

| U87MG human glioblastoma | ≤ 33 mg/kg, p.o., daily for 10 days | ED50 for tumor growth inhibition | [3][4] |

| A549 NSCLC xenograft | 40 mg/kg | 78.15% tumor growth inhibition at day 10 | [7] |

| Sponge Angiogenesis Model | 3 mg/kg, p.o., daily for 5 days | 70% inhibition of PDGF-BB-stimulated angiogenesis | [1][3][4] |

Experimental Protocols

PDGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method for determining the in vitro potency of this compound against PDGFR kinases using a luminescent-based assay that measures ADP formation.

Materials:

-

PDGFR-α or PDGFR-β enzyme (recombinant)

-

Poly-GT or other suitable substrate

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low-volume plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer containing 5% DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor dilutions or 5% DMSO for controls.

-

Add 2 µL of the kinase solution (e.g., 10 ng of PDGFR) to each well.

-

Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based PDGFR Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit ligand-stimulated PDGFR phosphorylation in a cellular context.

Materials:

-

Cells expressing PDGFR (e.g., NIH3T3, or engineered PAE cells)

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

PDGF-BB ligand

-

This compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2% Triton X-100, 10% glycerol, with protease and phosphatase inhibitors)

-

96-well plates

-

ELISA-based assay kit for phospho-PDGFR-β (e.g., Meso Scale Discovery or similar) or reagents for Western blotting.

Procedure:

-

Seed cells in 96-well plates and allow them to adhere and grow to a suitable confluency.

-

Serum-starve the cells overnight to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound (final DMSO concentration ≤ 0.25%) for a specified time (e.g., 10 minutes at 37°C).

-

Stimulate the cells with PDGF-BB (e.g., 10-50 ng/mL) for a short period (e.g., 8 minutes at 37°C).

-

Remove the medium and wash the cells once with ice-cold PBS.

-

Lyse the cells by adding lysis buffer and incubating for 5-30 minutes on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Analyze the level of phosphorylated PDGFR-β in the lysates using an ELISA-based kit or by Western blotting with a phospho-specific PDGFR-β antibody.

-

Normalize the phospho-PDGFR-β signal to the total protein concentration or a housekeeping protein.

-

Calculate the percent inhibition of phosphorylation for each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway of PDGFR Inhibition by this compound

Caption: PDGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.

References

- 1. promega.com [promega.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. promega.com [promega.com]

- 8. mesoscale.com [mesoscale.com]

- 9. PathScan® Phospho-PDGF Receptor beta (Tyr751) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

The Discovery and Preclinical Development of CP-673451: A Potent and Selective PDGFR Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-673451 is a potent and highly selective, orally bioavailable small molecule inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFR) α and β. Developed by Pfizer, its discovery marked a significant step in the targeted therapy of cancers driven by aberrant PDGFR signaling. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biological pathways and developmental workflow. While exhibiting promising preclinical anti-angiogenic and anti-tumor activity, publicly available information on its progression into clinical trials remains limited.

Introduction

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cellular processes such as proliferation, migration, and survival. It is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases: PDGFRα and PDGFRβ. Dysregulation of this pathway, through receptor overexpression or activating mutations, is implicated in the pathogenesis of various solid tumors, including glioblastoma, non-small cell lung cancer (NSCLC), and cholangiocarcinoma, making it an attractive target for therapeutic intervention.

This compound emerged from a drug discovery program aimed at identifying selective inhibitors of PDGFR kinases. Its chemical structure, 1-{2-[5-(2-methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine, is the result of medicinal chemistry efforts to optimize potency and selectivity against PDGFRα and PDGFRβ while minimizing off-target effects.

Discovery and Synthesis

The discovery of this compound is detailed in the patent WO 2001/040217. The core structure consists of a quinoline scaffold linked to a benzimidazole moiety. While a detailed structure-activity relationship (SAR) campaign has not been extensively published in peer-reviewed journals, the patent literature describes the synthesis and evaluation of a series of related compounds. The quinoline-benzimidazole core appears to be a key pharmacophore for potent PDGFR inhibition.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the PDGFRα and PDGFRβ tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor upon ligand binding. This blockade of receptor activation inhibits the downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.

Kinase Selectivity

A hallmark of this compound is its high selectivity for PDGFRα and PDGFRβ over other related tyrosine kinases. This selectivity is crucial for minimizing off-target toxicities.

| Kinase Target | IC50 (nM) | Selectivity vs. PDGFRβ | Reference |

| PDGFRβ | 1 | - | [1][2] |

| PDGFRα | 10 | 10-fold | [1][3] |

| c-Kit | >1000 | >1000-fold | [2] |

| VEGFR-2 | >1000 | >1000-fold | [2] |

| TIE-2 | >1000 | >1000-fold | [2] |

| FGFR-2 | >1000 | >1000-fold | [2] |

Table 1: Kinase Inhibitory Potency and Selectivity of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in in vitro assays.

Downstream Signaling Pathways

This compound has been shown to effectively suppress key downstream signaling pathways mediated by PDGFR activation. The primary pathway inhibited is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell survival and proliferation. Inhibition of this pathway by this compound leads to decreased phosphorylation of Akt and its downstream effectors, such as Glycogen Synthase Kinase 3β (GSK-3β), p70S6 Kinase (p70S6K), and the ribosomal protein S6.[3][4] In some cancer types, such as cholangiocarcinoma, the inhibition of the PI3K/Akt pathway by this compound leads to the suppression of the transcription factor Nrf2 and its target antioxidant genes, resulting in increased reactive oxygen species (ROS) and apoptosis.[5]

Figure 1: Simplified Signaling Pathway of this compound Action.

Preclinical Efficacy

The anti-tumor and anti-angiogenic properties of this compound have been evaluated in a range of preclinical models, demonstrating significant activity.

In Vitro Cellular Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.49 | Inhibition of viability, induction of apoptosis | [3][4] |

| H1299 | Non-Small Cell Lung Cancer | 0.61 | Inhibition of viability | [3] |

| HuCCA-1 | Cholangiocarcinoma | ~5-10 (effective conc.) | Induction of apoptosis | [5] |

Table 2: In Vitro Cellular Activity of this compound.

In Vivo Anti-Angiogenesis and Anti-Tumor Activity

This compound has shown robust efficacy in in vivo models, both in inhibiting angiogenesis and suppressing tumor growth.

| Model | Dosing and Administration | Efficacy | Reference |

| Sponge Angiogenesis Model | 3 mg/kg, q.d. x 5, p.o. | 70% inhibition of PDGF-BB-stimulated angiogenesis | [2] |

| H460 Human Lung Carcinoma Xenograft | ≤ 33 mg/kg, q.d. x 10, p.o. | ED50 ≤ 33 mg/kg | [2] |

| Colo205 Human Colon Carcinoma Xenograft | ≤ 33 mg/kg, q.d. x 10, p.o. | ED50 ≤ 33 mg/kg | [2] |

| LS174T Human Colon Carcinoma Xenograft | ≤ 33 mg/kg, q.d. x 10, p.o. | ED50 ≤ 33 mg/kg | [2] |

| U87MG Human Glioblastoma Xenograft | ≤ 33 mg/kg, q.d. x 10, p.o. | ED50 ≤ 33 mg/kg | [2] |

| A549 NSCLC Xenograft | 20 mg/kg/day, i.p. | 42.56% tumor growth inhibition at day 10 | [4] |

| A549 NSCLC Xenograft | 40 mg/kg/day, i.p. | 78.15% tumor growth inhibition at day 10 | [4] |

Table 3: In Vivo Efficacy of this compound. ED50 refers to the dose required to achieve 50% of the maximal effect.

Pharmacokinetics and Pharmacodynamics

Preclinical studies have provided insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

| Parameter | Value | Species/Model | Reference |

| Cmax (at 3 mg/kg, p.o.) | 5.5 ng/mL | Mouse (Sponge Angiogenesis Model) | [2] |

| EC50 for PDGFR-β inhibition | 120 ng/mL (plasma) | Mouse (Glioblastoma Xenograft) | [1][2] |

| Duration of >50% PDGFR-β inhibition | 4 hours (at 33 mg/kg) | Mouse (Glioblastoma Xenograft) | [1][2] |

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound.

Experimental Protocols

In Vitro PDGFR Kinase Assay

A glutathione S-transferase (GST)-tagged kinase domain of the intracellular portion of PDGFRβ is expressed and purified. The enzyme is incubated with varying concentrations of this compound in a phosphorylation buffer [50 mmol/L HEPES (pH 7.3), 125 mmol/L NaCl, 24 mmol/L MgCl2] in a 96-well plate. The kinase reaction is initiated by the addition of ATP and a substrate (e.g., poly(Glu, Tyr) 4:1). After incubation, the amount of phosphorylated substrate is quantified, typically using a radiometric assay ([γ-33P]ATP) or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™). IC50 values are then calculated.

Cell-Based Phospho-PDGFR Inhibition Assay

Porcine aortic endothelial (PAE) cells stably transfected with full-length human PDGFRβ are seeded in 96-well plates. The cells are serum-starved and then pre-incubated with various concentrations of this compound. Subsequently, the cells are stimulated with PDGF-BB to induce receptor autophosphorylation. The cells are then lysed, and the level of phosphorylated PDGFRβ is determined by an enzyme-linked immunosorbent assay (ELISA) using an antibody specific for the phosphorylated form of the receptor.

In Vivo Tumor Xenograft Studies

Human tumor cells (e.g., A549, H460) are subcutaneously injected into the flank of athymic nude mice. When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups. This compound is administered orally or intraperitoneally at specified doses and schedules. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and can be used for further analysis, such as western blotting for target engagement or immunohistochemistry.

Figure 2: General Workflow for the Discovery and Development of this compound.

Clinical Development Status

Despite the compelling preclinical data, there is a lack of publicly available information regarding the clinical development of this compound. Searches of clinical trial registries and published literature do not yield results for clinical trials of this compound. It is possible that the development was discontinued for reasons not in the public domain, or that the compound was not advanced into human trials.

Conclusion

This compound is a potent and selective inhibitor of PDGFRα and PDGFRβ that demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. Its discovery highlighted the therapeutic potential of targeting the PDGF signaling pathway in oncology. This technical guide has summarized the key data and methodologies associated with its preclinical development. The absence of information on its clinical progression underscores the challenges inherent in drug development, where promising preclinical candidates may not always translate into clinical therapies. Nevertheless, the study of this compound has contributed valuable knowledge to the field of targeted cancer therapy.

References

The Impact of CP-673451 on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), specifically targeting PDGFRα and PDGFRβ.[1][2] Its mechanism of action revolves around the inhibition of receptor tyrosine kinase activity, which plays a crucial role in tumor angiogenesis and the proliferation of various cancer cells. This technical guide synthesizes the current understanding of this compound's effects on the tumor microenvironment, providing a detailed overview of its mechanism, quantitative efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting the phosphorylation of PDGFRα and PDGFRβ.[1][3] This targeted inhibition disrupts the downstream signaling cascades that promote cell survival, proliferation, and migration. The selectivity of this compound for PDGFRs over other angiogenic receptors, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), TIE-2, and Fibroblast Growth Factor Receptor 2 (FGFR-2), is a key characteristic, with over 450-fold greater selectivity for PDGFR.[3] This specificity minimizes off-target effects and highlights its potential as a targeted therapeutic agent.

The interplay between cancer cells and cancer-associated fibroblasts (CAFs) within the tumor microenvironment is significantly modulated by PDGF-PDGFR signaling.[4][5] PDGFR-α is often expressed on both cancer cells and surrounding stromal CAFs, while PDGFR-β is predominantly found on CAFs.[5] By inhibiting this signaling, this compound can disrupt the supportive stromal environment that contributes to tumor growth and progression.

Quantitative Efficacy of this compound

The following tables summarize the key quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Cell Line/System | Reference |

| PDGFRα | Cell-free | 10 nM | - | [1] |

| PDGFRβ | Cell-free | 1 nM | - | [1] |

| PDGFRβ Autophosphorylation | Cell-based | 1 nM | Porcine Aortic Endothelial (PAE) cells | [3] |

| PDGFRβ | Cell-based | 6.4 nM | PAE-β cells | [2] |

| c-kit | Cell-based | 1.1 µM | H526 and PAE-β cells | [2] |

| Cell Viability | - | 0.49 µM | A549 (NSCLC) | [2] |

| Cell Viability | - | 0.61 µM | H1299 (NSCLC) | [2] |

| Cell Viability | - | 4.81 µM | HuCCA-1 (Cholangiocarcinoma) | [4] |

Table 2: In Vivo Efficacy of this compound

| Model | Dosing | Effect | Tumor Type | Reference |

| Sponge Angiogenesis | 3 mg/kg (q.d. x 5, p.o.) | 70% inhibition of PDGF-BB-stimulated angiogenesis | - | [3][6] |

| Glioblastoma Xenograft | 33 mg/kg | >50% inhibition of PDGFR-β phosphorylation for 4 hours | U87MG | [3][6] |

| Multiple Human Tumor Xenografts | ≤ 33 mg/kg (q.d. x 10, p.o.) | ED50 for tumor growth inhibition | H460 (Lung), Colo205, LS174T (Colon), U87MG (Glioblastoma) | [3] |

| NSCLC Xenograft | 20 mg/kg | Medium suppression of tumor growth | A549 | [2][7] |

| NSCLC Xenograft | 40 mg/kg | Strong inhibition of tumor growth | A549 | [2][7] |

| Breast Cancer Xenograft | - | Attenuation of lung macro-metastases | MDA-MB-231, BT-549 | [8] |

Signaling Pathways Modulated by this compound

This compound's inhibition of PDGFR leads to the downregulation of several key downstream signaling pathways critical for cancer cell survival and proliferation.

Caption: this compound inhibits PDGFR, blocking downstream PI3K/Akt signaling.

Studies have demonstrated that this compound effectively suppresses the phosphorylation of Akt, Glycogen Synthase Kinase 3β (GSK-3β), p70S6 kinase, and S6 ribosomal protein in a concentration-dependent manner in non-small-cell lung cancer (NSCLC) cells.[2][7] Furthermore, in cholangiocarcinoma cells, this compound has been shown to suppress the PI3K/Akt/Nrf2 pathway, leading to increased reactive oxygen species (ROS) and subsequent apoptosis.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell-Based PDGFR Phosphorylation Assay

This assay is fundamental to determining the inhibitory activity of this compound on its direct target in a cellular context.

Caption: Workflow for cell-based PDGFR phosphorylation inhibition assay.

Methodology:

-

Cell Culture: Porcine aortic endothelial (PAE) cells stably expressing full-length human PDGFR-β are cultured in appropriate growth medium (e.g., Ham's F-12 with 10% fetal bovine serum).[1]

-

Seeding: Cells are seeded in multi-well plates and allowed to adhere.

-

Compound Incubation: Cells are treated with varying concentrations of this compound for a short duration (e.g., 10 minutes) at 37°C.[1]

-

Ligand Stimulation: The cells are then stimulated with the PDGFR ligand, PDGF-BB, for a brief period (e.g., 8 minutes) to induce receptor phosphorylation.[1]

-

Cell Lysis: The cells are washed and then lysed to extract cellular proteins.[1]

-

Analysis: The concentration of phosphorylated PDGFR-β in the cell lysates is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or Western blotting, to determine the inhibitory effect of this compound and calculate the IC50 value.[3]

In Vivo Sponge Angiogenesis Assay

This model is utilized to assess the anti-angiogenic properties of this compound in a living organism.

Caption: Experimental workflow for the in vivo sponge angiogenesis assay.

Methodology:

-

Sponge Preparation: Surgical gelatin sponges are saturated with a mixture of Matrigel and a pro-angiogenic factor, such as PDGF-BB.[3]

-

Implantation: The sponges are surgically implanted subcutaneously into mice.[3]

-

Treatment: The mice are treated with this compound or a vehicle control, typically via oral gavage, for a specified number of days (e.g., 5 days).[3]

-

Sponge Excision: At the end of the treatment period, the sponges are excised.

-

Quantification of Angiogenesis: The extent of new blood vessel formation into the sponge is quantified. This can be done by measuring the hemoglobin content within the sponge, which is indicative of red blood cell infiltration, or through histological analysis of microvessel density.[3]

Tumor Xenograft Model

This in vivo model is the standard for evaluating the anti-tumor efficacy of a compound on established tumors.

Methodology:

-

Cell Implantation: Human tumor cells (e.g., A549, U87MG) are injected subcutaneously into immunocompromised mice.[3][7]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, often orally, on a defined schedule (e.g., once daily for 10 days).[3]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), can be performed.[7]

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of PDGFR signaling. Its ability to disrupt tumor angiogenesis and directly inhibit the proliferation and survival of cancer cells underscores its importance in the context of the tumor microenvironment. The preclinical data strongly support its mechanism of action and provide a solid foundation for its further development. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other PDGFR inhibitors in oncology research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic therapeutic effect of combined PDGFR and SGK1 inhibition in metastasis-initiating cells of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CP-673451 in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-673451 is a potent and highly selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase family, demonstrating significant anti-angiogenic and anti-tumor properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental methodologies are presented to facilitate the replication and further investigation of its effects. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of its role in oncology research.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[1] The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in this process, particularly in the recruitment and stabilization of pericytes, which are essential for the structural integrity of newly formed vessels.[1][2] The PDGF family consists of four ligands (A-D) that signal through two receptor tyrosine kinases: PDGFR-α and PDGFR-β.[2] this compound is a small molecule inhibitor that selectively targets these receptors, with a particularly high affinity for PDGFR-β.[2][3][4][5] Its ability to disrupt PDGF-mediated signaling makes it a compelling agent for anti-angiogenic therapy.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the catalytic kinase domain of PDGFR-α and PDGFR-β.[2] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary target of this compound in the context of angiogenesis is PDGFR-β, which is predominantly expressed on pericytes and vascular smooth muscle cells.[1][2] By inhibiting PDGFR-β, this compound disrupts the communication between endothelial cells and pericytes, leading to destabilized blood vessels and a reduction in tumor vascularization.

The downstream effects of this compound include the suppression of key signaling pathways that regulate cell proliferation, migration, and survival, such as the PI3K/Akt and MAPK pathways.[6][7] Studies have shown that this compound can inhibit the phosphorylation of Akt, GSK-3β, p70S6, and S6 in a concentration-dependent manner.[6][7]

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations and effective doses reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| PDGFR-β (kinase) | Cell-free enzyme assay | 1 nM | [2][3][4][5][6][8] |

| PDGFR-α (kinase) | Cell-free enzyme assay | 10 nM | [2][4][6][8] |

| PDGFR-β (cellular) | Porcine Aortic Endothelial (PAE) cells | 1 nM | [2][5] |

| PDGFR-β (cellular) | PAE-β cells | 6.4 nM | [6] |

| c-Kit (cellular) | H526 small cell lung cancer cells | 1.1 µM | [6] |

| A549 (NSCLC) | Cell viability assay | 0.49 µM | [6][7] |

| H1299 (NSCLC) | Cell viability assay | 0.61 µM | [6][7] |

Table 2: In Vivo Efficacy of this compound

| Model | Endpoint | Dose & Regimen | Result | Reference |

| Sponge Angiogenesis Model | Inhibition of PDGF-BB-stimulated angiogenesis | 3 mg/kg (q.d. x 5, p.o.) | 70-75% inhibition | [2][3][4][5][9] |

| Glioblastoma Xenograft | Inhibition of PDGFR-β phosphorylation | 33 mg/kg (single dose, p.o.) | >50% inhibition for 4 hours | [2][3][4][9] |

| Human Tumor Xenografts (H460, Colo205, LS174T, U87MG) | Tumor growth inhibition | ED50 ≤ 33 mg/kg (q.d. x 10, p.o.) | Significant tumor growth inhibition | [2][3][4][9] |

| A549 Xenograft | Tumor growth inhibition | 20 mg/kg | 42.56% inhibition at day 10 | [7] |

| A549 Xenograft | Tumor growth inhibition | 40 mg/kg | 78.15% inhibition at day 10 | [7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified receptor tyrosine kinases.

Methodology:

-

Purified recombinant PDGFR-β and other kinases are incubated in 96-well plates coated with a synthetic substrate (e.g., poly-Glu-Tyr).[2]

-

This compound is serially diluted in DMSO and added to the wells.

-

The kinase reaction is initiated by the addition of ATP (at a concentration near the Km for each enzyme).[2]

-

The plates are incubated at room temperature to allow for phosphorylation of the substrate.

-

After incubation, the plates are washed, and a horseradish peroxidase-conjugated anti-phosphotyrosine antibody is added.[2]

-

Following another incubation and wash step, a colorimetric substrate (e.g., TMB) is added.[2]

-

The reaction is stopped with an acid solution, and the absorbance is read on a plate reader.

-

IC50 values are calculated by determining the concentration of this compound that results in a 50% reduction in the phosphorylation signal compared to the vehicle control.

Cellular Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-stimulated receptor autophosphorylation in a cellular context.

Methodology:

-

Porcine aortic endothelial (PAE) cells engineered to overexpress PDGFR-β are cultured to sub-confluence.[2]

-

The cells are serum-starved to reduce basal receptor activation.

-

Cells are pre-incubated with varying concentrations of this compound.

-

The receptor is stimulated with its cognate ligand, PDGF-BB.

-

Cells are lysed, and protein concentrations are determined.

-

The level of phosphorylated PDGFR-β is quantified using an ELISA-based assay or by Western blot analysis with a phospho-specific antibody.[2]

-

IC50 values are determined as the concentration of this compound that inhibits the ligand-induced phosphorylation by 50%.

In Vivo Sponge Angiogenesis Assay

Objective: To evaluate the effect of this compound on growth factor-induced angiogenesis in a living organism.

Methodology:

-

Surgically sterile gelatin sponges are implanted subcutaneously into mice.[2][5]

-

The sponges are saturated with a specific growth factor, such as PDGF-BB, VEGF, or bFGF, to stimulate angiogenesis.[2][5]

-

Mice are treated with this compound or a vehicle control, typically via oral gavage, for a defined period (e.g., 5 days).[2][3][5][9]

-

At the end of the treatment period, the sponges are explanted.

-

The degree of angiogenesis is quantified by measuring the extent of blood vessel infiltration into the sponge, often assessed by hemoglobin content (e.g., Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.

Caption: PDGFR-β signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound's anti-angiogenic effects.

Conclusion

This compound is a highly selective and potent inhibitor of PDGFR-β, a key regulator of angiogenesis. Through its targeted mechanism of action, it effectively disrupts the pericyte-endothelial cell interaction, leading to the inhibition of new blood vessel formation and subsequent suppression of tumor growth. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other PDGFR inhibitors in the treatment of cancer and other angiogenesis-dependent diseases. The high selectivity of this compound for PDGFR over other angiogenic receptors like VEGFR-2 suggests a more targeted approach to anti-angiogenic therapy, potentially minimizing off-target effects.[2][3][5]

References

- 1. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

The Impact of CP-673451 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases. This document provides a comprehensive technical overview of the effects of this compound on cancer cell proliferation, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed protocols for key in vitro and in vivo assays are provided, along with visual representations of the associated signaling pathways and experimental workflows.

Introduction

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in regulating cell growth, proliferation, and migration. In many cancers, aberrant activation of this pathway, through overexpression of PDGF receptors (PDGFRs) or their ligands, contributes to tumor progression and metastasis. This compound has emerged as a significant small molecule inhibitor targeting PDGFRα and PDGFRβ, demonstrating notable anti-proliferative effects in various cancer models, particularly in non-small-cell lung cancer (NSCLC). This guide synthesizes the available data on this compound, offering a detailed resource for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of PDGFRα and PDGFRβ.[1] This inhibition blocks the autophosphorylation of the receptor upon ligand binding, thereby preventing the recruitment and activation of downstream signaling proteins. The primary signaling cascades affected by this compound are the PI3K/Akt and MAPK/MEK pathways, both of which are central to cell survival and proliferation.

Furthermore, studies have shown that inhibition of PDGFRβ by this compound can lead to the suppression of the Nrf2-mediated defense mechanism.[2][3] This results in an accumulation of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent apoptosis in cancer cells.

Quantitative Data on Anti-Proliferative Activity

The efficacy of this compound has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its anti-proliferative potency.

| Target/Cell Line | Cancer Type | IC50 Value | Reference |

| PDGFRα | - | 10 nM | |

| PDGFRβ | - | 1 nM | |

| PAE-β cells (PDGFR-β) | Porcine Aortic Endothelial | 6.4 nM | |

| A549 | Non-Small-Cell Lung Cancer | 0.49 µM | |

| H1299 | Non-Small-Cell Lung Cancer | 0.61 µM | |

| H526 (c-kit) | Small Cell Lung Cancer | 1.1 µM | |

| HuCCA-1 | Cholangiocarcinoma | 4.81 µM | |

| KKU-M055 | Cholangiocarcinoma | >10 µM | |

| KKU-100 | Cholangiocarcinoma | >10 µM |

Key Signaling Pathway

The following diagram illustrates the PDGFR signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.0625 to 4 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This method is used to detect changes in protein expression and phosphorylation levels in the PDGFR signaling pathway.

-

Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PDGFR, PDGFR, p-Akt, Akt, p-MEK, MEK, p-GSK-3β, GSK-3β, p-p70S6, p70S6, p-S6, S6, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on cancer cell migration.

-